2,4-Dinitro-N-(3-(trifluoromethyl)phenyl)aniline
Overview
Description
Scientific Research Applications
1. Chemical Reactions and Mechanisms
2,4-Dinitro-N-(3-(trifluoromethyl)phenyl)aniline and its derivatives have been extensively studied for their chemical reactivity. For instance, the reactions of similar dinitroaniline herbicides like trifluralin and benefin, which share structural similarities with 2,4-Dinitro-N-(3-(trifluoromethyl)phenyl)aniline, have been investigated using NMR spectroscopy. These studies provide insights into the formation of Meisenheimer anionic σ-complexes and highlight the regioselectivity and stereoelectronic effects in these reactions (Annandale, Vanloon, & Buncel, 1998).
2. Molecular Structure and Interactions
Research on derivatives of N-(2-phenylethyl)nitroaniline, which are structurally related to 2,4-Dinitro-N-(3-(trifluoromethyl)phenyl)aniline, reveals detailed information about their molecular conformation, intermolecular interactions, and packing. These studies using crystallography techniques help in understanding the intramolecular and intermolecular hydrogen bonding and the impact of functional groups on the molecular conformation (Wade et al., 2013).
3. Phytotoxicity and Antimitotic Activity
Investigations into the phytotoxicity and antimitotic activity of 2,4- and 2,6-dinitroaniline derivatives, including compounds structurally similar to 2,4-Dinitro-N-(3-(trifluoromethyl)phenyl)aniline, have been conducted. These studies, such as the Allium-test, demonstrate the potential of these compounds as herbicides, highlighting their effects on mitotic index, cytogenetic disorders, and phytotoxic impact on plant roots (Ozheredov et al., 2009).
4. Synthesis and Application in Antitumor Agents
The synthesis of compounds related to 2,4-Dinitro-N-(3-(trifluoromethyl)phenyl)aniline, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, has been explored. This research is significant for developing intermediates for antitumor agents like nilotinib, indicating the potential pharmaceutical applications of these compounds (Yang Shijing, 2013).
Safety and Hazards
properties
IUPAC Name |
2,4-dinitro-N-[3-(trifluoromethyl)phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O4/c14-13(15,16)8-2-1-3-9(6-8)17-11-5-4-10(18(20)21)7-12(11)19(22)23/h1-7,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUQXJASUOZRHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171947 | |
Record name | 2,4-Dinitro-N-(3-(trifluoromethyl)phenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitro-N-(3-(trifluoromethyl)phenyl)aniline | |
CAS RN |
1869-67-6 | |
Record name | 2,4-Dinitro-N-(3-(trifluoromethyl)phenyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001869676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitro-N-(3-(trifluoromethyl)phenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DINITRO-3'-(TRIFLUOROMETHYL)DIPHENYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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